2'-Deoxy-5-hydroxycytidine
Overview
Description
2'-Deoxy-5-hydroxycytidine is a modified nucleoside that arises from the oxidation of 2'-deoxycytidine, a component of DNA. This modification can occur through various oxidative processes, including exposure to reactive oxygen species or ionizing radiation. The presence of such modified nucleosides is associated with the regulation of gene expression and can have implications for DNA repair, mutagenesis, and carcinogenesis .
Synthesis Analysis
The synthesis of 2'-Deoxy-5-hydroxycytidine and related compounds has been explored in several studies. One
Scientific Research Applications
DNA Damage and Mutagenic Potential
2'-Deoxy-5-hydroxycytidine (5-OHdC) is a major stable oxidation product of 2'-deoxycytidine. It's essential to understand its mutagenic potential as it is readily formed in DNA by active oxygen species. Studies reveal that 5-OHdC can be efficiently incorporated into DNA by DNA polymerase. This incorporation could lead to mutagenesis, indicating its potential role in processes like cancer and aging (Purmal et al., 1994) (Wagner et al., 1992).
Role in Epigenetic Modifications
5-Hydroxymethyl-2'-deoxycytidine (5hmdC) is identified as an oxidation product of 5-methylcytosine in DNA and plays a significant role in epigenetic regulation. In cancer tissues, a substantial depletion of 5hmdC is observed, adding complexity to the aberrant epigenome found in cancer. This depletion might serve as a useful biomarker for cancer diagnosis (Jin et al., 2011).
Synthesis and Applications in DNA Research
The synthesis of derivatives and analogs of 5-OHdC is an area of active research. These synthesized compounds are useful in studies related to DNA modifications and the development of nucleoside analogs for various applications. For example, the synthesis of 5-hydroxy-2'-deoxycytidine phosphoramidite aids in DNA research and epigenetic studies (Romieu et al., 1997) (Yang et al., 2022).
Implications in DNA Repair Mechanisms
5-OHdC and its derivatives are substrates for various DNA repair enzymes, like endonuclease III and formamidopyrimidine DNA N-glycosylase. This implies their potential role in DNA repair mechanisms and the cellular response to oxidative damage (Hatahet et al., 1994).
Involvement in DNA Methylation and Demethylation
The role of 5-OHdC in DNA methylation and demethylation processes is crucial. These processes are significant in cancer development, as shown in studies analyzing the levels of epigenetic DNA modifications in various colon pathologies, including cancer (Dziaman et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZJTNZSBMVFSU-UBKIQSJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966652 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2'-deoxycytidine | |
CAS RN |
52278-77-0 | |
Record name | 5-Hydroxy-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52278-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2'-deoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-DEOXY-5-HYDROXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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